2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
“2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules . They have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of indole derivatives is based on structures generated from information available in databases . The molecular formula of “this compound” is C10H12ClFN2 . More specific structural analysis would require advanced computational methods or experimental data.Scientific Research Applications
Aminomethylation of Indole Derivatives : Copper(II) triflate and hafnium(IV) triflate-catalyzed aminomethylation of indoles, including 2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride, allows for the introduction of aminomethyl groups onto indoles with a variety of functional groups. This method yields primary amine derivatives and is essential in the synthesis of aromatic primary amines and 1-aryl-trichloroethylamine derivatives (Sakai, Hirasawa, Hamajima, & Konakahara, 2003).
Synthesis of Polyfluorene Derivatives : The synthesis of polyfluorene derivatives with primary amine groups on side chains involves the de-protection of analogous polymers using hydrochloric acid. This process leads to the formation of polyfluorene derivatives that exhibit special surface morphologies, which are beneficial for molecular ordering and device fabrication, particularly in polymer light-emitting diodes (Guo, Pei, Zhou, Lihua, Gibson, Lam, & Brug, 2009).
Photocatalytic Hydrodefluorination : The photocatalytic hydrodefluorination process begins with perfluoroarenes and selectively reduces the C-F bonds, allowing facile access to partially fluorinated arenes. This method demonstrates unprecedented catalytic activity using a safe and inexpensive amine as the reductant (Senaweera, Singh, & Weaver, 2014).
Synthesis of Indole and Gramine Derivatives : The synthesis of 1-(indol-3-yl)-2,2,2-trifluoroethylamines via Friedel–Crafts reaction of α-trifluoroacetaldehyde hemiaminal showcases the formation of N-alkyl derivatives and the influence of Lewis acids on yield and stereochemistry (Gong & Kato, 2001).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them key targets for therapeutic intervention .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The interaction often involves the compound binding to the active site of the target, which can lead to changes in the target’s function .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities is associated with specific biochemical pathways, suggesting that this compound could potentially affect a wide range of pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
2-(4,6-difluoro-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2.ClH/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7;/h3-5,14H,1-2,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDREHHCEHNEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CCN)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094162-94-2 |
Source
|
Record name | 2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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